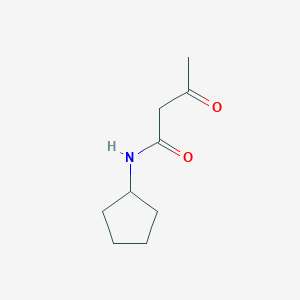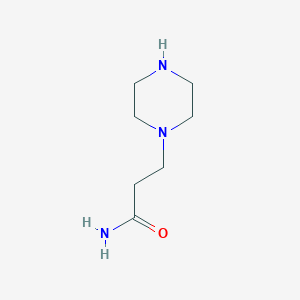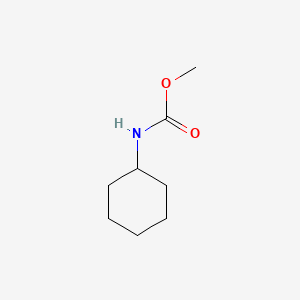![molecular formula C6H8O2 B3054159 7-Oxabicyclo[2.2.1]heptan-2-one CAS No. 58564-88-8](/img/structure/B3054159.png)
7-Oxabicyclo[2.2.1]heptan-2-one
概要
説明
7-Oxabicyclo[2.2.1]heptan-2-one, also known as 1,4-Epoxycyclohexane, is a chemical compound with the molecular formula C6H10O . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .
Synthesis Analysis
The synthesis of this compound involves several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is involved in various reactions that permit a high chemodiversity in organic chemistry. Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis
This compound has a molecular weight of 98.1430 . It has a boiling point of 119 °C/713 mmHg and a density of 0.968 g/mL at 25 °C .作用機序
Target of Action
It’s known that similar compounds have shown biological activity, suggesting potential interactions with biological targets .
Mode of Action
The exact mode of action of 7-Oxabicyclo[22It’s known that similar compounds can inhibit protein phosphatases , which play a crucial role in various cellular processes.
Biochemical Pathways
The inhibition of protein phosphatases can impact multiple biochemical pathways, including signal transduction and cell cycle regulation .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22Similar compounds have shown to inhibit protein phosphatases , which could lead to alterations in cellular processes such as signal transduction and cell cycle regulation .
実験室実験の利点と制限
The advantages of using OBCH in laboratory experiments include its availability, low cost, and ease of synthesis. OBCH is also a versatile synthetic building block, with a wide range of applications in organic chemistry. However, OBCH is also a relatively unstable compound, and is prone to oxidation in air. In addition, OBCH is a relatively toxic compound, and should be handled with caution.
将来の方向性
In the future, OBCH could be used in the development of new drugs and agrochemicals. OBCH could also be used in the synthesis of polymers and other compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, OBCH could be used in the study of biochemical and physiological effects, and to explore the mechanism of action of the compound. OBCH could also be used to study the synthesis of novel compounds and reaction mechanisms. Finally, OBCH could be used to explore the potential therapeutic applications of the compound.
科学的研究の応用
OBCH has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of reaction mechanisms, and the development of new drugs. OBCH has also been used in the synthesis of polymers, as well as in the study of biochemical and physiological effects. OBCH has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Safety and Hazards
生化学分析
Biochemical Properties
The specific biochemical properties of 7-Oxabicyclo[2.2.1]heptan-2-one are not well-documented in the literature. Its structure suggests that it could interact with a variety of enzymes and proteins. The epoxide group in this compound could potentially undergo reactions with nucleophilic residues in proteins, such as serine, threonine, or cysteine .
Cellular Effects
Given its potential reactivity, it could influence cell function by modifying proteins or disrupting cellular pathways .
Molecular Mechanism
Its epoxide group could potentially bind to biomolecules, leading to changes in their function
Metabolic Pathways
Given its structure, it could potentially be metabolized by enzymes that process epoxides .
特性
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-4-1-2-6(5)8-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPQJUYTXIJMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483066 | |
| Record name | 7-Oxabicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58564-88-8 | |
| Record name | 7-Oxabicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Oxabicyclo[2.2.1]heptan-2-one?
A1: The molecular formula of this compound is C7H8O2, and its molecular weight is 124.14 g/mol.
Q2: How can this compound be synthesized?
A2: A common synthesis route involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, followed by hydrolysis, Curtius rearrangement, and final hydrolysis of the resulting isocyanate.
Q3: Are there alternative synthetic routes to obtain enantiomerically pure forms?
A3: Yes, enantiomerically pure forms can be obtained through chiral resolution. For example, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one can be resolved by esterification with (S)-(+)-mandelic acid, separation of the diastereomeric esters, and subsequent saponification and oxidation. Another approach utilizes chiral auxiliaries like (1S)- or (1R)-camphanate in the Diels-Alder reaction with furan.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Photoelectron spectroscopy (PES) has been used to investigate the electronic interactions between the oxygen lone-pair orbitals of the ether bridge and α,β-unsaturated ketone functions in derivatives of this compound. 1H NMR spectroscopy, particularly Mosher's method, has also been employed to confirm the absolute configurations of enantiomers.
Q5: Why is this compound considered a valuable building block in organic synthesis?
A5: this compound derivatives, often referred to as "naked sugars," serve as versatile intermediates for synthesizing various natural products. Their rigid bicyclic structure and defined stereochemistry allow for controlled introduction of substituents and functional groups, enabling access to diverse carbohydrate derivatives and other complex molecules.
Q6: What types of reactions can be performed with this compound and its derivatives?
A6: Numerous reactions are possible, including:
- Nucleophilic additions: The carbonyl group readily undergoes reactions with nucleophiles, including Grignard reagents, enabling the introduction of various side chains.
- Reductions: The carbonyl group can be reduced stereoselectively to the corresponding alcohol using various reducing agents. For instance, Diisobutylaluminium hydride (DIBAH) has been used for the stereoselective reduction of a 5,6-epoxy derivative.
- Ring-opening reactions: The oxa (oxygen-containing) bridge can be opened under specific conditions, providing access to substituted cyclohexane derivatives.
- Ring expansions: Reactions with diazomethane can lead to one-carbon ring expansion, the regioselectivity of which is influenced by substituents.
- Baeyer-Villiger oxidations: These reactions lead to ring expansion with the introduction of an oxygen atom, and the regioselectivity can be affected by substituents.
- C-Glycosidation: Radical C-glycosidation reactions allow for the formation of C-glycosides, important analogues of natural O-glycosides.
Q7: What are some examples of natural products synthesized using this compound as a starting material?
A7: this compound derivatives have been employed in the synthesis of diverse natural products, including:
- Carbohydrates: Various D- and L-hexoses, octoses, and branched carbohydrates like calditoses and calditols.
- Terpenoids: Building blocks for eudesmanes, agarofurans, and norcarotenoids.
- Nonactic Acid Derivatives: Precursors for the synthesis of nonactin, a macrotetrolide antibiotic.
- Polypropionate Fragments: Building blocks for complex natural products containing multiple stereocenters.
- C-Linked Imino Disaccharides: Analogues of natural disaccharides with a carbon linkage between the sugar units.
- Polyhydroxylated Quinolizidines: Nitrogen-containing heterocycles with potential biological activities.
Q8: How does the stereochemistry of this compound derivatives influence their reactivity?
A8: The rigid bicyclic structure enforces a high degree of stereoselectivity in many reactions. For instance, nucleophilic additions to the carbonyl group typically occur from the less hindered exo-face, leading to the preferential formation of endo products.
Q9: What factors influence the regioselectivity of ring-opening and ring-expansion reactions?
A9: Substituents on the bicyclic ring system can significantly impact regioselectivity:
- Ring expansions with diazomethane: Electron-donating substituents tend to favor ring expansion at the carbon adjacent to the oxygen bridge, while electron-withdrawing groups can direct the expansion to the carbonyl carbon.
- Baeyer-Villiger oxidations: The migration aptitude of substituents plays a crucial role in determining the regiochemical outcome. Generally, acyl groups migrate preferentially over alkyl groups, and electron-withdrawing substituents on the migrating group can further enhance this preference.
Q10: How can the stereochemistry of reactions involving this compound derivatives be controlled?
A10: Controlling the stereochemistry often involves:
- Choice of reagents and reaction conditions: For example, different reducing agents can lead to different diastereomers of the corresponding alcohol.
- Use of chiral auxiliaries: These can be incorporated into the starting materials to direct the stereochemistry of subsequent reactions.
Q11: What is a “naked sugar” and what advantages do they offer in synthesis?
A11: "Naked sugars" are simplified carbohydrate derivatives, like those derived from this compound, lacking the extensive hydroxyl protection/deprotection steps often required in traditional carbohydrate chemistry. This simplifies synthetic routes and allows direct functionalization at specific positions, increasing efficiency and stereochemical control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





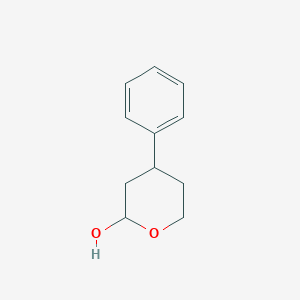
![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/no-structure.png)
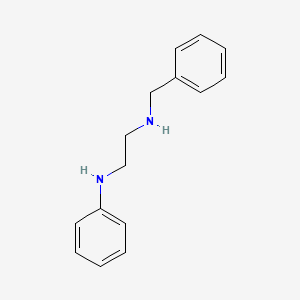
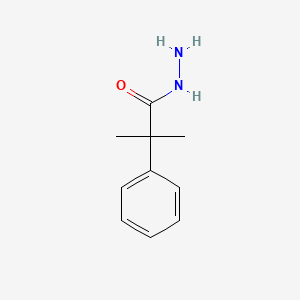
![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)
